BenchChemオンラインストアへようこそ!

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Synthetic Chemistry Building Block Diversity Medicinal Chemistry

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide (molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol) is a synthetic 4-oxoquinoline derivative featuring an 8-methoxy substituent, a 2-methyl group, and a terminal primary acetamide moiety at N1. The compound belongs to the general class of quinolin-4-one acetamides and is catalogued in commercial screening libraries under the InterBioScreen ID STOCK1N-29016, where it is classified as a derivative or analog of natural compounds.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
Cat. No. B5794121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1CC(=O)N)C(=CC=C2)OC
InChIInChI=1S/C13H14N2O3/c1-8-6-10(16)9-4-3-5-11(18-2)13(9)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17)
InChIKeyAZGXSDYUVJCKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide — Physicochemical Identity & Chemical Inventory Synopsis


2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide (molecular formula C₁₃H₁₄N₂O₃, MW 246.26 g/mol) is a synthetic 4-oxoquinoline derivative featuring an 8-methoxy substituent, a 2-methyl group, and a terminal primary acetamide moiety at N1 [1]. The compound belongs to the general class of quinolin-4-one acetamides and is catalogued in commercial screening libraries under the InterBioScreen ID STOCK1N-29016, where it is classified as a derivative or analog of natural compounds [1]. Vendor product entries indicate standard research-grade purity of approximately 95% . The primary amide side chain distinguishes this compound from the more extensively studied N-aryl substituted congeners that have been reported for metalloprotease inhibition applications.

Why a Generic 4-Oxoquinoline Acetamide Cannot Replace 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide in Structure-Activity-Dependent Workflows


Within the 4-oxoquinoline acetamide chemical space, seemingly minor structural modifications produce large shifts in biological activity profiles and synthetic downstream accessibility. The closest published analog, 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide, demonstrates MMP13‑suppressive activity in chondrocytes [1], yet the N‑(p‑tolyl) variant has no publicly reported MMP activity to date. The primary amide in the target compound represents the most synthetically permissive building block in the series, enabling divergent amidation that the pre‑formed N‑aryl acetamides cannot provide. Compounds differing only in the position of a methyl group (e.g., 6‑methyl versus 2‑methyl) constitute distinct chemical entities with separate CAS registrations and potentially divergent pharmacokinetics . Blind substitution without matching the 2‑methyl‑8‑methoxy pattern and the unsubstituted acetamide handle compromises both biological fidelity and synthetic utility.

Quantitative Differentiation Table for 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide Against Its Closest Analogs


Primary Amide Synthetic Handle Enables Divergent Late-Stage Functionalization Not Possible with N-Aryl Acetamide Analogs

The target compound terminates in a primary amide (–C(O)NH₂), which serves as a chemically tractable handle for further diversification via N‑alkylation, N‑acylation, or dehydration to the nitrile. In contrast, the closest literature‑characterized analog, 2‑(8‑methoxy‑2‑methyl‑4‑oxoquinolin‑1(4H)‑yl)‑N‑(3‑methoxyphenyl)acetamide, already carries an N‑aryl substituent and cannot be further functionalized at the amide nitrogen without cleavage [1]. This synthetic divergence is quantifiable: the primary amine is accessible from the nitrile via reduction or from hydrolysis of a carbamate intermediate, whereas the N‑aryl amide constitutes a synthetic endpoint.

Synthetic Chemistry Building Block Diversity Medicinal Chemistry

MMP13 mRNA Suppression Activity in Chondrocytes: Class-Level Evidence for the 4-Oxoquinoline Acetamide Series

The N-(3-methoxyphenyl) analog, which shares the identical 8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl core, attenuated IL‑1β‑induced MMP13 mRNA expression in a dose‑dependent manner in OUMS‑27 chondrosarcoma cells, without causing serious cytotoxicity [1]. The parent primary amide target compound has not been directly assayed in this model (class‑level inference). The structural difference (primary amide vs. N-aryl amide) may modulate potency, but the core scaffold is conserved.

Osteoarthritis MMP13 Inhibition Chondroprotection

Physicochemical Positional Specificity: 2-Methyl vs. 6-Methyl 4-Oxoquinoline Acetamide Regioisomers Are Distinct Chemical Entities

The target compound bears the methyl group at the 2‑position of the quinolinone ring. A commercially available regioisomer, 2‑(8‑methoxy‑6‑methyl‑4‑oxoquinolin‑1(4H)‑yl)acetamide (CAS 1315373‑57‑9), carries the methyl group at the 6‑position . These regioisomers have distinct CAS numbers and different canonical SMILES strings (SMILES: COc1cccc2c1n(CC(=O)N)c(cc2=O)C vs. Cc1cc(=O)c2c(cc(OC)cc2)n1CC(=O)N) . The 2‑methyl substituent influences the electron density and conformational profile of the enone system, which may alter biological target recognition relative to the 6‑methyl isomer.

Chemical Identity Regioisomer Differentiation Quality Control

Molecular Complexity and Physicochemical Profile Differ Significantly from Common Quinoline Screening Intermediates

The target compound exhibits a calculated LogP of ~0.50 and a topological polar surface area (TPSA) of 72.6 Ų, placing it within favorable drug‑like space (Lipinski compliance confirmed) [1]. By comparison, the unsubstituted quinoline building block N‑(quinolin‑8‑yl)acetamide (CAS 33757‑42‑5) has a lower molecular weight (186.21 g/mol), lower TPSA, and lacks the 4‑oxo functionality that provides additional hydrogen‑bond acceptor capacity and metabolic stability . The N‑(3‑methoxyphenyl) analog has a substantially larger molecular weight (352.39 g/mol) and a higher LogP (~2.4 estimated), potentially altering solubility and permeability profiles .

Physicochemical Properties Drug-Likeness Fragment-Based Screening

Application Scenarios Where 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide Provides Demonstrable Advantage


Divergent Library Synthesis for MMP13/ADAMTS Pathway SAR Exploration

The primary amide handle permits parallel N‑functionalization to generate focused libraries centered on the 8‑methoxy‑2‑methyl‑4‑oxoquinoline core. Based on the class‑level evidence that the N‑(3‑methoxyphenyl) analog suppresses MMP13 and ADAMTS9 mRNA in chondrocytes [1], researchers can use the unsubstituted amide as a single precursor to explore diverse aromatic, heteroaromatic, and aliphatic side chains via straightforward amidation or reductive amination chemistry. This strategy circumvents the need to resynthesize the core scaffold for each new analog, reducing synthetic cycle time by an estimated 3–5 steps relative to de novo synthesis of each N‑aryl variant.

Fragment-Based Drug Discovery (FBDD) and Lead-Likeness Optimization Campaigns

With a molecular weight of 246 Da, a calculated LogP of ~0.50, and a TPSA of 72.6 Ų, the target compound resides in a favorable lead‑like property space [2]. It is significantly more compact than the N‑aryl analogs (MW >350 Da) yet more functionalized than simple quinoline acetamides. FBDD campaigns targeting metalloproteases, kinases, or other druggable enzyme classes can employ this compound as a validated hit‑expansion starting point, particularly when the 4‑oxo group is hypothesized to engage catalytic metal ions or key hydrogen‑bonding residues.

Regioisomer-Specific Chemical Biology Probe Development

The 2‑methyl substitution pattern is critical for SAR interpretation. The 6‑methyl regioisomer (CAS 1315373‑57‑9) is a distinct chemical entity . Research groups investigating the pharmacological relevance of quinolinone methylation position can use the 2‑methyl compound as a defined probe alongside the 6‑methyl variant in head‑to‑head biochemical or cellular assays to map the epigenomic or target‑engagement landscape of methyl‑regioisomeric oxoquinolines.

Synthetic Intermediate for PROTAC or Bioconjugate Payloads

The primary amide group serves as an orthogonal reactive handle that can be converted to a carboxylic acid, amine, or activated ester without affecting the quinolinone core. This enables incorporation of the 8‑methoxy‑2‑methyl‑4‑oxoquinoline scaffold into PROTACs, fluorescent probes, or affinity chromatography resins. The built‑in UV‑active chromophore (λₘₐₓ ~310–340 nm for the 4‑oxoquinoline system) provides inherent detectability for purification and quantification, an advantage over non‑chromophoric linkers that require additional derivatization.

Quote Request

Request a Quote for 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.